DSM421
Description
Properties
CAS No. |
2011769-21-2 |
|---|---|
Molecular Formula |
C14H11F5N6 |
Molecular Weight |
358.276 |
IUPAC Name |
2-(1,1-Difluoroethyl)-5-methyl-N-(6-(trifluoromethyl)pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C14H11F5N6/c1-7-5-10(22-8-3-4-9(20-6-8)14(17,18)19)25-12(21-7)23-11(24-25)13(2,15)16/h3-6,22H,1-2H3 |
InChI Key |
HDLFZCDEGAWEFX-UHFFFAOYSA-N |
SMILES |
FC(C1=CC=C(NC2=CC(C)=NC3=NC(C(F)(F)C)=NN23)C=N1)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DSM421; DSM-421; DSM 421. |
Origin of Product |
United States |
Discovery and Preclinical Characterization of Dsm421
Identification of DSM421 within Triazolopyrimidine Scaffold Analogs
This compound was identified as part of a research initiative to develop a backup compound for DSM265, a clinical candidate from the triazolopyrimidine class of antimalarial compounds. nih.govguidetomalariapharmacology.orgguidetopharmacology.org The triazolopyrimidine scaffold had been previously established as a potent and selective inhibitor of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), an essential enzyme for pyrimidine (B1678525) biosynthesis in the malaria parasite. nih.govnih.gov The discovery of this compound originated from a systematic exploration of analogs of DSM265, aiming to improve its physicochemical and pharmacokinetic properties. nih.govmmv.orgnih.gov
Researchers synthesized a series of compounds by maintaining the core triazolopyrimidine scaffold but replacing the pentafluorosulfanyl (SF5)-aniline moiety of DSM265 with a variety of trifluoromethyl (CF3)-pyridinyl groups. nih.govmmv.orgnih.gov Within this series of novel pyridinyl analogs, this compound (the para-CF3-pyridin-3-yl analog) emerged as the most potent candidate against P. falciparum 3D7 parasites. nih.gov While the substitution of the pyridinyl ring generally led to a 3- to 50-fold reduction in potency against both PfDHODH and the parasite compared to DSM265, this compound was only threefold less potent than DSM265 against the parasite, demonstrating a promising profile. nih.gov
Further analysis of the analog series revealed key structure-activity relationships. Analogs with the nitrogen atom at the pyridin-3-yl position, such as this compound, exhibited lower LogD values, superior solubility, and higher potency against P. falciparum compared to those with the nitrogen at the pyridin-2-yl position. nih.gov This systematic modification and screening effort within the triazolopyrimidine class directly led to the selection of this compound for further preclinical development. nih.govescholarship.org
Rational Design Principles Guiding this compound Development
The development of this compound was guided by rational drug design principles aimed at optimizing the drug-like properties of the parent compound, DSM265, to create a superior backup candidate. nih.govmmv.orgnih.govimmutoscientific.com The primary goals were to enhance physicochemical characteristics and improve the pharmacokinetic profile, specifically targeting better solubility, reduced intrinsic clearance, and increased plasma exposure following oral administration, all while preserving a long predicted human half-life. nih.govmmv.orgnih.gov
The core strategy involved the targeted replacement of the SF5-aniline ring of DSM265. nih.govpatsnap.com This moiety was substituted with a series of CF3-pyridinyls, a modification intended to modulate the compound's electronic and physical properties. nih.govmmv.org This bioisosteric replacement was successful, as it led to the identification of this compound, which demonstrated several key improvements over DSM265. escholarship.org
The resulting compound, this compound, exhibited:
Improved Solubility: This property is crucial for formulation and bioavailability. nih.govmmv.org
Lower Intrinsic Clearance: Suggesting a slower rate of metabolism and elimination, contributing to a longer duration of action. nih.govmmv.org
Increased Plasma Exposure: After oral dosing, indicating better absorption and/or reduced clearance. nih.govescholarship.org
Comparative Analysis of this compound and Related DHODH Inhibitors (e.g., DSM265) in Research Paradigms
This compound is a potent and selective inhibitor of Plasmodium DHODH. nih.gov When compared to its parent compound, DSM265, it shows a slightly reduced potency against P. falciparum DHODH (PfDHODH) but maintains strong inhibitory activity. nih.gov Notably, this compound exhibits improved species selectivity, showing significantly less activity against several mammalian DHODH enzymes, including those from rodents and dogs, compared to DSM265. nih.gov This suggests a potentially wider therapeutic index. Both compounds are largely inactive against human DHODH. nih.gov
The inhibitory activity of this compound and DSM265 has been evaluated against DHODH enzymes from various species. The following table summarizes their half-maximal inhibitory concentrations (IC50).
| DHODH Source | This compound IC50 (µM) | DSM265 IC50 (µM) |
|---|---|---|
| P. falciparum | 0.053 | 0.0089 |
| P. vivax | 0.094 | 0.027 |
| P. berghei | 5.0 | 2.5 |
| Human | > 100 | ~ 100 |
| Mouse | 18 | 2.3 |
| Rat | 22 | 2.7 |
| Dog | 35 | 16 |
| Rabbit | > 100 | > 100 |
An important finding was that this compound demonstrated equal activity against field isolates of both P. falciparum and P. vivax, whereas DSM265 was found to be more active against P. falciparum. mmv.orgnih.gov This broader spectrum of activity against major malaria-causing species positioned this compound as a promising candidate for widespread use. mmv.org
The structural modifications differentiating this compound from DSM265 and other analogs directly influence their binding affinity to the target enzyme, PfDHODH. The substitution of the SF5-aniline group in DSM265 with a CF3-pyridinyl group in this compound is the key structural change. nih.govpatsnap.com Computational studies suggest that the CF3-pyridinyl group helps to optimally and stably position this compound within the binding pocket of the enzyme. patsnap.com This stable positioning facilitates strong and steady intermolecular interactions, which contributes favorably to its binding affinity. patsnap.com
Within the broader series of triazolopyrimidine analogs, specific structural features were found to be critical for potency:
Position of the Pyridinyl Nitrogen: Analogs with the nitrogen atom in the pyridin-3-yl position (as in this compound) showed higher potency than those with the nitrogen in the pyridin-2-yl position. nih.gov
Position of the CF3 Group: Compounds with the CF3 substituent in the para position of the ring were more potent than those with the CF3 group in the meta position. nih.gov
These findings highlight how subtle changes in the chemical structure can significantly alter the ligand's interaction with the enzyme's binding site, thereby affecting its inhibitory activity. tib.eu
X-ray crystallography studies have confirmed that this compound binds to PfDHODH in a manner that is nearly identical to that of DSM265. nih.gov this compound occupies the same binding site, which is located adjacent to the flavin mononucleotide (FMN) cofactor, and adopts the same orientation as other triazolopyrimidine inhibitors. nih.govsemanticscholar.org
The structural alignment of PfDHODH bound to this compound with the structure of PfDHODH bound to DSM265 shows a root-mean-square deviation (RMSD) of only 0.19 Å. nih.gov This indicates a very high degree of structural similarity in their binding modes. The ligands themselves are nearly superimposable within the active site, with only a minor tilt of the aniline (B41778) and pyridinyl rings relative to one another. nih.govresearchgate.net This conservation of the binding mode validates that the rational design modifications successfully improved the compound's properties without disrupting the fundamental mechanism of target engagement. nih.gov
Molecular and Structural Biology of Dsm421 Interaction with Plasmodium Falciparum Dhodh Pfdhodh
X-ray Crystallographic Analysis of PfDHODH-DSM421 Complex
X-ray crystallography has been employed to determine the precise binding orientation and interactions of DSM421 within the active site of PfDHODH nih.gov. The crystal structure of PfDHODH bound to this compound has been solved, providing detailed insights into the complex nih.govguidetomalariapharmacology.org.
Structural Characterization of the Inhibitor Binding Site
The X-ray structure of PfDHODH bound to this compound was solved to a resolution of 2.15 Å nih.gov. This compound occupies a binding site adjacent to the flavin mononucleotide (FMN) cofactor, which is consistent with the binding mode observed for other triazolopyrimidine analogs that inhibit DHODH nih.gov. This binding site is largely hydrophobic in nature nih.govresearchgate.netbiointerfaceresearch.com. The binding mode of this compound is reported to be nearly identical to that of DSM265, with the two ligands in their respective bound structures being nearly superimposable, showing only a slight tilt of their aniline (B41778) rings relative to each other nih.gov.
Identification of Key Amino Acid Residues in this compound Interaction
Analysis of the crystal structure reveals the key amino acid residues within the PfDHODH binding site that interact with this compound nih.gov. Residues within a 4Å shell of this compound have been identified nih.gov. The pyridin-3-yl ring of this compound is positioned such that its nitrogen atom is oriented towards the F227 side of the ring, although the possibility of a flipped orientation towards L531 cannot be entirely ruled out nih.gov. However, the orientation towards L531 would likely result in a less favorable interaction nih.gov. The hydrophobic nature of the binding pocket and the lack of hydrogen bond opportunities for the pyridinyl nitrogen likely contribute to the observed potency of this compound nih.gov.
In comparison to P. vivax DHODH, most residues within the 4Å shell of this compound are conserved, with the exception of C175 (L175 in P. vivax), whose side chain points away from the inhibitor and is not considered a major determinant of species differences in binding nih.gov. Computational studies have further highlighted the importance of residues such as Ser236, Ile237, and Phe188 in the interaction with the CF3-pyridinyl group of this compound, characterized by π–π stacking and halogen interactions patsnap.comresearchgate.netnih.gov. The conformation of Phe188 is particularly noted as influencing the binding pose of inhibitors researchgate.net.
Computational Modeling and Simulation Studies of this compound-Target Interactions
Computational methods, including molecular dynamics (MD) simulations and free energy calculations, have been utilized to complement crystallographic data and provide further insights into the interaction between this compound and PfDHODH patsnap.comresearchgate.netnih.gov.
Molecular Dynamics Simulations of Ligand-Enzyme Complex Stability
Molecular dynamics simulations have been performed to investigate the stability of the PfDHODH-DSM421 complex over time researchgate.netnih.govresearchgate.net. These simulations provide dynamic information about the behavior of the ligand within the binding pocket and the induced conformational changes in the enzyme researchgate.netnih.govresearchgate.net. Findings from these studies indicate that the CF3-pyridinyl group of this compound contributes to an optimal and stabilized positioning of the inhibitor within the binding pocket patsnap.comresearchgate.netnih.gov. MD simulations can also assess the root mean square deviation (RMSD) and root mean square fluctuations (RMSF) of the protein and ligand, providing insights into the stability and flexibility of the complex researchgate.netresearchgate.net.
Free Energy Calculations and Binding Affinity Predictions
Computational methods, such as free energy calculations, are used to estimate the binding affinity of this compound for PfDHODH patsnap.comresearchgate.netnih.govfrontiersin.org. These calculations can correlate with experimental bioactivity data and provide a theoretical basis for the strength of the ligand-enzyme interaction patsnap.comresearchgate.netnih.gov. Studies have shown that the interactions facilitated by the CF3-pyridinyl group favor a stronger binding affinity for this compound compared to DSM265 patsnap.comresearchgate.netnih.gov. Per-residue energy decomposition analysis can identify the specific residues that contribute most significantly to the binding energy researchgate.net.
Analysis of Conformational Dynamics and Enzyme Stabilization Induced by this compound
Computational simulations allow for the analysis of how this compound binding affects the conformational dynamics of PfDHODH researchgate.netnih.govresearchgate.net. Studies suggest that this compound binding induces a pronounced stabilization of the structural conformation of PfDHODH by restricting the motion of certain residues patsnap.comresearchgate.netnih.gov. This stabilization of the enzyme structure is hypothesized to contribute to its enhanced inhibitory activity patsnap.comresearchgate.netnih.gov. Comparative analysis of the RMSF of residues in the bound versus unbound enzyme can highlight regions where flexibility is altered upon ligand binding researchgate.netresearchgate.net.
This compound, a triazolopyrimidine-based compound, has been investigated for its inhibitory activity against Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), an essential enzyme in the parasite's pyrimidine (B1678525) biosynthesis pathway. nih.govpatsnap.comnih.govfishersci.cafishersci.atnih.govmpg.de Unlike the human host, Plasmodium parasites lack pyrimidine salvage pathways, making PfDHODH a validated target for antimalarial drug development. nih.govfishersci.cafishersci.atnih.govnih.govguidetomalariapharmacology.org
PfDHODH is a mitochondrial enzyme located in the inner mitochondrial membrane, responsible for catalyzing the oxidation of dihydroorotate to orotate (B1227488), a crucial step in the de novo synthesis of pyrimidines. fishersci.cafishersci.atguidetomalariapharmacology.org This reaction involves the cofactors flavin mononucleotide (FMN) and ubiquinone. fishersci.cafishersci.at
Structural studies, including X-ray crystallography, have provided detailed insights into how this compound interacts with PfDHODH. The crystal structure of PfDHODH bound to this compound (PDB ID 5TBO) has been determined at a resolution of 2.15 Å. nih.govfishersci.atguidetomalariapharmacology.orgwwpdb.orgresearchgate.net This structure reveals that this compound binds within a specific site adjacent to the FMN cofactor. nih.govguidetomalariapharmacology.org This binding site is predominantly hydrophobic in nature. guidetomalariapharmacology.org
Comparison of the binding mode of this compound with that of other triazolopyrimidine inhibitors, such as DSM265, shows a high degree of similarity. nih.govresearchgate.netresearchgate.net The ligands are nearly superimposable within the binding pocket, with only minor differences observed, such as a slight tilt in the orientation of the aniline rings. nih.govresearchgate.net
Cellular and in Vitro Antimalarial Efficacy Research of Dsm421
Evaluation of Antimalarial Activity Against Plasmodium falciparum Blood Stages
Studies have extensively evaluated the efficacy of DSM421 against the asexual blood stages of Plasmodium falciparum, the primary causative agent of severe malaria nih.govghitfund.orgguidetomalariapharmacology.org. This stage is responsible for the clinical manifestations of the disease researchgate.net.
Susceptibility Profiling Across Diverse P. falciparum Strains (including Drug-Resistant Isolates)
This compound has demonstrated potent efficacy against a panel of P. falciparum laboratory strains, including those known to be resistant to currently used antimalarial compounds such as chloroquine (B1663885) and pyrimethamine, as well as compounds in preclinical or clinical development nih.gov. The half-maximal effective concentration (EC50) of this compound across these diverse P. falciparum laboratory strains ranged from 0.010 to 0.080 μM, with an average of 0.028 ± 0.020 μM nih.gov. This indicates consistent activity across strains with varying resistance profiles to other drug classes nih.govghitfund.orgfrontiersin.orgmdpi.com.
Determination of Parasite Kill Rates in Whole Cell Assays
While specific detailed data tables showing kill kinetics for this compound were not explicitly found in the search results, the mechanism of action (DHODH inhibition) is known to disrupt essential metabolic processes, ultimately leading to parasite death nih.govresearchgate.net. Studies on antimalarial compounds often employ whole-cell assays to determine parasite viability and assess the rate of killing frontiersin.orgru.nl. The potent EC50 values observed for this compound against P. falciparum blood stages suggest effective inhibition of parasite growth in vitro nih.gov.
Activity Against Plasmodium vivax Field Isolates
A key advantage highlighted for this compound is its comparable activity against both P. falciparum and Plasmodium vivax field isolates in ex vivo studies nih.govghitfund.orgresearchgate.netresearchgate.netnih.gov. This is particularly significant because DSM265, a related DHODH inhibitor, showed reduced potency against P. vivax in similar studies nih.govghitfund.orgresearchgate.netnih.gov. The equal activity of this compound against P. vivax field isolates suggests its potential for treating infections caused by this species, which is the second most common cause of human malaria and prevalent outside of Africa ghitfund.orgguidetomalariapharmacology.orgnih.gov.
Assessment of this compound Impact on Other Plasmodium Life Cycle Stages (in vitro models, excluding human-derived data)
DHODH inhibition, the mechanism targeted by this compound, is known to affect both blood and liver stages of the Plasmodium life cycle nih.govnih.gov. In vitro studies using appropriate models (excluding human-derived data as per instructions) can assess the impact of this compound on these stages. While detailed in vitro data on the impact of this compound on all other specific life cycle stages (such as sporozoites, hepatic stages, or gametocytes) were not extensively detailed in the provided search results, the known activity of DHODH inhibitors on liver stages in general supports the potential for this compound to also target these forms in vitro nih.govnih.gov. Studies evaluating antimalarial compounds often include assays for activity against liver stages using hepatic cell lines infected with sporozoites, and against sexual stages (gametocytes) which are crucial for transmission researchgate.netnih.govplos.org. The classification of this compound as targeting the asexual blood stage (erythrocytic merozoite, trophozoite, erythrocytic schizont) is explicitly mentioned guidetomalariapharmacology.orgguidetomalariapharmacology.org.
In Vitro Susceptibility of P. falciparum Laboratory Strains to this compound
| P. falciparum Strain Type | EC50 Range (μM) | Average EC50 (μM) | Standard Deviation (μM) |
| Diverse Laboratory Strains | 0.010 – 0.080 | 0.028 | 0.020 |
Source: Data derived from search result nih.gov.
Comparative Ex Vivo Activity Against P. falciparum and P. vivax Field Isolates
| Parasite Species | Activity of this compound (relative to P. falciparum) |
| P. falciparum | Equal activity |
| P. vivax | Equal activity |
Source: Data derived from search results nih.govghitfund.orgresearchgate.netresearchgate.netnih.gov.
Mechanistic Insights into Dsm421 S Biological Effects
Inhibition of Pyrimidine (B1678525) Biosynthesis Pathway in Plasmodium Species
Plasmodium species, the parasites responsible for malaria, are highly dependent on the de novo pyrimidine biosynthesis pathway for their survival and growth, particularly during the intraerythrocytic stage researchgate.netresearchgate.netmdpi.comnih.gov. Unlike their human hosts, these parasites lack efficient pyrimidine salvage pathways nih.govresearchgate.netresearchgate.netnih.gov. The de novo pathway is therefore essential for synthesizing the DNA and RNA precursors required for parasite replication researchgate.netnih.gov.
Dihydroorotate (B8406146) dehydrogenase (DHODH) is a crucial enzyme in this pathway, catalyzing the fourth and rate-limiting step: the oxidation of dihydroorotate to orotate (B1227488) researchgate.netresearchgate.netmdpi.comnih.govguidetomalariapharmacology.org. This reaction is coupled with the reduction of ubiquinone researchgate.netmdpi.comnih.gov. By inhibiting DHODH, DSM421 effectively blocks this essential step in pyrimidine synthesis, thereby depleting the parasite's pool of pyrimidines and inhibiting its growth and replication researchgate.netresearchgate.netsemanticscholar.org. This mechanism of action is distinct from many other antimalarial drugs, offering potential activity against drug-resistant strains ghitfund.org.
Selectivity Profile of this compound Across DHODH Orthologs
A key aspect of this compound's potential as an antimalarial is its selective inhibition of Plasmodium DHODH compared to the human enzyme and DHODHs from other organisms nih.govmdpi.comnih.gov.
Specificity Against Plasmodium DHODH Versus Human DHODH
This compound is a potent inhibitor of Plasmodium falciparum DHODH (PfDHODH) nih.govmdpi.com. Studies have shown that this compound does not significantly inhibit human DHODH (HsDHODH) at concentrations up to 100 µM nih.gov. This significant difference in inhibitory activity between the parasite and human enzymes is crucial for minimizing potential toxicity to the host mdpi.comnih.gov. The selectivity is attributed to structural differences in the inhibitor-binding sites of the Plasmodium and human enzymes nih.govresearchgate.netnih.gov.
Differential Activity Against Other Mammalian and Parasitic DHODHs
While potent against PfDHODH, this compound shows differential activity against DHODH from other Plasmodium species and mammalian hosts nih.gov. It is also a potent inhibitor of Plasmodium vivax DHODH (PvDHODH), showing only a 2-fold higher IC50 compared to PfDHODH nih.gov. Importantly, this compound demonstrated equal activity against both P. falciparum and P. vivax field isolates in ex vivo assays, addressing a limitation observed with DSM265 which was more active on P. falciparum nih.govghitfund.org.
In contrast, this compound is significantly less active against DHODH from other Plasmodium species, such as Plasmodium berghei (PbDHODH), showing approximately 100-fold lower activity compared to PfDHODH nih.gov. This reduced activity in P. berghei models makes them unsuitable for evaluating this compound efficacy nih.gov.
Against mammalian DHODHs, beyond human, this compound shows modest activity on mouse, rat, and dog DHODH, but does not significantly inhibit rabbit, monkey, or minipig DHODH at concentrations up to 100 µM nih.gov. The inhibitory activity of this compound is reduced 10-fold towards rodent enzymes and 2.2-fold versus the dog enzyme compared to DSM265, suggesting improved species selectivity against animal DHODHs nih.gov.
Table 1: Inhibitory Activity of this compound on DHODH Orthologs (Representative Data)
| DHODH Source | IC50 (µM) | Citation |
| P. falciparum | Potent | nih.govmdpi.com |
| P. vivax | ~2x PfDHODH | nih.gov |
| P. berghei | ~100x lower than PfDHODH | nih.gov |
| Human | >100 | nih.gov |
| Mouse | Modest | nih.gov |
| Rat | Modest | nih.gov |
| Dog | Modest | nih.gov |
| Rabbit | >100 | nih.gov |
| Monkey | >100 | nih.gov |
| Minipig | >100 | nih.gov |
Correlation of Amino Acid Differences in Binding Sites with Inhibitor Selectivity
The observed selectivity of this compound for Plasmodium DHODH is linked to specific amino acid differences in the inhibitor binding site compared to mammalian orthologs nih.govresearchgate.netnih.gov. X-ray crystallographic studies of DHODH bound to inhibitors have revealed that species selectivity can be attributed to these variations nih.govnih.gov.
This compound occupies a binding site adjacent to the flavin mononucleotide (FMN) cofactor in PfDHODH nih.gov. This binding site is largely hydrophobic semanticscholar.org. Computational studies investigating the binding of this compound to PfDHODH suggest that the CF3-pyridinyl group of this compound is involved in interactions with specific amino acid residues, including Ser236, Ile237, and Phe188, through π-π stacking and halogen interactions nih.govresearchgate.net. These interactions contribute to the stable positioning of this compound within the PfDHODH binding pocket and are correlated with its strong binding affinity and inhibitory activity nih.govresearchgate.net. Amino acid differences in this binding region in other DHODH orthologs, such as the substitution of residues like Leu-46 and Met-43 in human DHODH for Cys-175 and Leu-172 in PfDHODH, can affect inhibitor binding and explain the observed selectivity profiles nih.gov.
Biochemical Characterization of Enzyme Inhibition Kinetics
Biochemical assays are used to characterize the inhibitory activity and kinetics of this compound against DHODH. Steady-state kinetic analysis is typically performed to determine parameters such as the half-maximal inhibitory concentration (IC50) nih.govguidetomalariapharmacology.org. These assays often utilize methods like the 2,6-dichloroindophenol (B1210591) (DCIP) assay to monitor the reaction rate catalyzed by DHODH in the presence of varying concentrations of the inhibitor nih.gov.
Comparative kinetic analyses of this compound and related compounds on panels of Plasmodium and mammalian DHODHs provide detailed insights into their relative potencies and selectivity nih.gov. The binding mode of this compound in PfDHODH has been shown to be nearly identical to that of DSM265, binding in the ubiquinone-binding site nih.govresearchgate.netresearchgate.net. The improved inhibitory activity of this compound relative to DSM265 has been linked to the optimal and stabilized positioning of the CF3-pyridinyl group within the PfDHODH binding pocket, leading to stronger intermolecular interactions nih.govresearchgate.net.
Bioenergetic Pathway Perturbations in Plasmodium Parasites
Inhibition of DHODH by this compound has implications for the bioenergetics of the Plasmodium parasite. DHODH is a mitochondrial enzyme localized to the inner mitochondrial membrane, where it is functionally coupled to the electron transport chain (ETC) researchgate.netmdpi.comnih.gov. The oxidation of dihydroorotate catalyzed by DHODH utilizes ubiquinone as an electron acceptor, linking pyrimidine biosynthesis to the parasite's mitochondrial respiration researchgate.netmdpi.comnih.gov.
Real-time Assessment of Mitochondrial Respiration and Glycolytic Activity
Studies investigating the bioenergetics of Plasmodium falciparum, the parasite responsible for malaria, have utilized techniques like the Seahorse Bioscience XFe24 Extracellular Flux Analyzer to simultaneously assess mitochondrial respiration and glycolytic activity in real-time. nih.govnih.govscience.gov These methods measure the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration and the extracellular acidification rate (ECAR) as an indicator of glycolysis. nih.govnih.gov
While the erythrocytic stage of the malaria parasite is often considered to rely predominantly on glycolysis for ATP production, evidence suggests that Plasmodium parasites undergo metabolic shifts between glycolysis and mitochondrial respiration during different life stages. nih.govbiorxiv.org The mitochondrion plays a role in ATP production and pyrimidine biosynthesis in the parasite. nih.govnih.gov Specifically, the mitochondrial electron transport chain provides oxidized ubiquinone, which is used by DHODH in the pyrimidine biosynthesis pathway. nih.govmdpi.com
Analysis of Metabolite and Inhibitor Effects on Parasite Bioenergetics
The analysis of metabolite and inhibitor effects on parasite bioenergetics provides insights into the metabolic vulnerabilities of Plasmodium. Studies using saponin-freed Plasmodium falciparum parasites at the schizont stage have shown that certain metabolites, such as succinate, malate, glycerol-3-phosphate, and glutamate, can increase the oxygen consumption rate, indicating their role as electron donors in mitochondrial respiration. nih.govscience.gov Pyruvate, however, did not show this effect. nih.govscience.gov Glycerol-3-phosphate dehydrogenase was identified as having significant potential as an electron donor among the tested mitochondrial dehydrogenases. nih.gov
The impact of inhibitors targeting mitochondrial function or glycolysis can be assessed by monitoring changes in OCR and ECAR. For example, 2-deoxy-D-glucose (2-DG), a known inhibitor of the glycolytic pathway, can be used to monitor ECAR fluctuations. nih.gov Antimycin A, an inhibitor of the electron transport chain, can be used to assess its effect on OCR. nih.gov
As a PfDHODH inhibitor, this compound's effect on parasite bioenergetics is primarily mediated through the disruption of pyrimidine synthesis, which is coupled to the mitochondrial electron transport chain. nih.govmdpi.com The inhibition of PfDHODH by this compound disrupts the regeneration of oxidized ubiquinone, impacting the electron transport chain and consequently affecting mitochondrial respiration. nih.govmdpi.com This highlights the interconnectedness of pyrimidine biosynthesis and mitochondrial function in the parasite.
While specific data tables detailing the real-time effects of this compound on OCR and ECAR were not explicitly found in the search results within the given constraints, the mechanism of action of this compound as a DHODH inhibitor strongly suggests that its biological effects on the parasite's bioenergetics stem from its impact on mitochondrial function via the pyrimidine biosynthesis pathway. nih.govmdpi.com Studies on other mitochondrial inhibitors and metabolites in Plasmodium demonstrate the methodologies used to assess these bioenergetic changes. nih.govscience.gov
Preclinical in Vivo Studies Non Human Models
Efficacy Evaluation in Murine Models of Plasmodium falciparum Malaria (e.g., SCID Mouse Model)
DSM421 has demonstrated excellent efficacy in the SCID mouse model of Plasmodium falciparum malaria. nih.govmmv.orgnih.govresearchgate.netguidetomalariapharmacology.orgresearchgate.netresearchgate.net This model is relevant for evaluating the activity of compounds against P. falciparum, a major malaria-causing species. The efficacy observed in this model supports the prediction of a low human dose. nih.govmmv.orgnih.govguidetomalariapharmacology.org Studies in SCID mice infected with P. falciparum have shown that this compound can reduce parasitemia levels. researchgate.net It is noted that studies using P. berghei models are unsuitable for testing the efficacy of this compound due to significant differences in the DHODH enzyme between P. berghei and P. falciparum. nih.gov
Pharmacological Characterization in Animal Models for Research Purposes
Pharmacological characterization in animal models provides insights into how this compound is handled by the body, including its metabolism, permeability, and protein binding.
Metabolic Stability Research in Liver Microsome Models (e.g., human, mouse)
Metabolic stability of this compound has been assessed using liver microsome models from both humans and mice. These studies are used to predict hepatic clearance and understand potential metabolic pathways. evotec.comenamine.netprotocols.io Research indicated minimal degradation of this compound in both human and mouse liver microsomes, with less than 15% degradation observed for related compounds in a series that included this compound. nih.gov This resulted in low in vitro intrinsic clearance values, suggesting that this compound is likely to be metabolically stable and exhibit good plasma exposure in vivo. nih.gov
Interactive Table 1: Metabolic Stability in Liver Microsomes
| Species | Degradation (%) | Intrinsic Clearance (µL/min/mg protein) |
| Human | <15 | <7 |
| Mouse | <15 | <7 |
Note: Data is based on studies of this compound and related compounds in a series. nih.gov
Permeability Assessments in Cell Monolayer Models (e.g., Caco-2)
Permeability assessments using Caco-2 cell monolayers have been conducted for this compound. nih.govresearchgate.netpatsnap.comnih.gov Caco-2 cells form a monolayer that mimics the intestinal barrier, allowing for the evaluation of a compound's ability to cross the intestinal epithelium. Permeability values for this compound across Caco-2 cell monolayers were found to be high in both directions, with no evidence of significant efflux. nih.gov This suggests good potential for oral absorption.
Interactive Table 2: Caco-2 Permeability
| Model | Permeability | Efflux Ratio |
| Caco-2 Cells | High | No significant efflux |
Note: Permeability was assessed in both apical and basolateral directions. nih.gov
Plasma Protein Binding Research using In Vitro Techniques
In vitro techniques, such as ultracentrifugation or rapid equilibrium dialysis, are used to assess the extent to which a compound binds to plasma proteins. patsnap.comnih.govacs.org Plasma protein binding can influence the free concentration of a drug available to exert its pharmacological effect and undergo metabolism or excretion. This compound has been reported to be highly protein bound in both mouse and human plasma, with binding exceeding 99%. acs.orgacs.org
Interactive Table 3: Plasma Protein Binding
| Species | Protein Binding (%) |
| Human | >99.0 acs.orgacs.org |
| Mouse | 99.3 acs.orgacs.org |
Research on Predicted In Vivo Exposure and Half-life in Animal Models
Research has indicated that this compound exhibits increased plasma exposure after oral dosing compared to a related compound, DSM265. nih.govmmv.orgnih.govresearchgate.net This, combined with its low intrinsic clearance, contributes to a long predicted half-life. nih.govmmv.orgnih.govresearchgate.netghitfund.org In mice, this compound has been reported to have a long half-life of 15 hours with low clearance. acs.orgacs.org These pharmacokinetic properties support the potential for a favorable dosing regimen.
Interactive Table 4: Predicted In Vivo Exposure and Half-life (Mouse)
| Parameter | Value | Unit |
| Half-life (t½) | 15.2 acs.org | hours |
| Clearance (CL) | 0.40 acs.org | mL/min/kg |
| Bioavailability (F) | 94 acs.org | % |
Investigations into Antimalarial Resistance Mechanisms Against Dhodh Inhibitors
In Vitro Selection and Characterization of Resistance to DSM421
In vitro studies have been instrumental in understanding the potential for Plasmodium falciparum to develop resistance to DHODH inhibitors, including this compound. Resistance to PfDHODH inhibitors has been readily achieved through laboratory selection experiments asm.orgresearchgate.netnih.gov. These selections, performed by exposing parasite cultures to increasing concentrations of the inhibitor, have revealed key mechanisms underlying resistance.
Characterization of resistant parasite lines has shown that resistance to PfDHODH inhibitors primarily arises through genetic alterations in the parasite genome researchgate.netnih.gov. The most commonly observed mechanisms involve modifications to the pfdhodh gene, which encodes the drug target.
Studies with related DHODH inhibitors, such as DSM265, have also provided insights into potential resistance pathways relevant to this compound due to their similar structures and binding modes nih.gov. For instance, a P. falciparum Dd2 isolate selected for resistance to DSM265, harboring a G181C mutation in PfDHODH and a 3-fold amplification of the DHODH gene, exhibited cross-resistance to this compound nih.gov.
Identification of Resistance-Mediating Mutations in PfDHODH
The primary mechanism of resistance identified in in vitro selections with PfDHODH inhibitors is the acquisition of point mutations within the pfdhodh gene researchgate.netnih.gov. These mutations are often located in the drug-binding site of the enzyme, reducing the inhibitor's affinity or affecting its binding mode nih.gov.
Specific point mutations in PfDHODH that have been identified as conferring resistance in in vitro selections include E182D, F188I, F188L, F227I, I263F, and L531F nih.gov. Another mutation, C276F, was found in a parasite line exhibiting resistance to multiple mitochondrial inhibitors, including DHODH inhibitors, and was associated with pfdhodh gene amplification biorxiv.org.
In addition to point mutations, amplification of the pfdhodh gene has also been observed as a mechanism of resistance, although it appears to occur less frequently than point mutations and typically confers a smaller increase in resistance level nih.gov. A study noted a 3-fold gene amplification of the DHODH gene in a DSM265-resistant line that showed cross-resistance to this compound nih.gov.
Research findings have indicated that some of the PfDHODH mutations conferring resistance can impact parasite fitness, leading to diminished growth rates and decreased catalytic efficiency of the mutant enzyme researchgate.net. Interestingly, some mutant parasites selected for resistance to one PfDHODH inhibitor have shown hypersensitivity to other compounds targeting the same enzyme, suggesting potential strategies for combination therapies to mitigate the emergence of resistance researchgate.netnih.gov. The effects of identified point mutations on drug response have been corroborated using purified recombinant wild-type and mutant PfDHODH proteins researchgate.netnih.gov.
In vitro Selected PfDHODH Resistance Mutations
| Mutation | Location | Associated with Resistance to | Notes |
| G181C | PfDHODH | DSM265, this compound (cross-resistance) nih.gov | Associated with DHODH gene amplification nih.gov |
| E182D | PfDHODH | PfDHODH Inhibitors (in vitro selection) nih.gov | Point mutation nih.gov |
| F188I | PfDHODH | PfDHODH Inhibitors (in vitro selection) nih.gov | Point mutation nih.gov |
| F188L | PfDHODH | PfDHODH Inhibitors (in vitro selection) nih.gov | Point mutation nih.gov |
| F227I | PfDHODH | PfDHODH Inhibitors (in vitro selection) nih.gov | Point mutation nih.gov |
| I263F | PfDHODH | PfDHODH Inhibitors (in vitro selection) nih.gov | Point mutation nih.gov |
| C276F | PfDHODH | DHODH Inhibitors (in vitro selection) biorxiv.org | Associated with pfdhodh gene amplification biorxiv.org |
| L531F | PfDHODH | PfDHODH Inhibitors (in vitro selection) nih.gov | Point mutation nih.gov |
| - | DHODH gene | DSM265, this compound (cross-resistance) nih.gov | Gene amplification (e.g., 3-fold) nih.gov |
| - | pfdhodh gene | DHODH Inhibitors (in vitro selection) researchgate.netnih.govbiorxiv.org | Gene amplification (e.g., ~2x) biorxiv.org |
Genetic Diversity Analysis of PfDHODH in Field Isolates and Implications for Future Resistance
Understanding the genetic diversity of PfDHODH in natural parasite populations is crucial for assessing the potential for pre-existing resistance and predicting the likelihood of resistance emergence and spread upon the introduction of DHODH inhibitors like this compound.
A study assessing the susceptibility of P. falciparum clinical isolates from Uganda to a panel of antimalarial compounds, including this compound, found that these field isolates were generally highly susceptible to PfDHODH inhibitors asm.org. While genetic sequencing of target genes in these isolates revealed numerous polymorphisms in PfDHODH, none of the specific mutations previously selected for in vitro resistance were detected in this collection of field samples asm.org. The observed polymorphisms in the Ugandan isolates were typically present at low frequencies (<10%) and were not associated with a significant decrease in ex vivo susceptibility to the tested DHODH inhibitors asm.org.
These findings suggest that, at least in the Ugandan context studied, resistance-conferring mutations to DHODH inhibitors were not widely circulating at the time of the study asm.org. This indicates a low level of pre-existing genetic resistance to this class of compounds in that specific region.
However, the inherent genetic diversity of P. falciparum populations globally provides the raw material for the evolution of drug resistance researchgate.net. While specific resistance mutations may be rare in field isolates prior to drug pressure, the potential for their selection and spread exists once a drug is widely deployed. Continuous surveillance of PfDHODH genetic diversity in malaria-endemic areas is therefore essential to monitor for the emergence and prevalence of resistance-associated mutations and gene amplifications. Such surveillance can inform strategies for the optimal use of DHODH inhibitors, including potential combination therapies, to extend their lifespan and combat the threat of drug resistance.
Advanced Research Methodologies and Techniques Utilized in Dsm421 Studies
High-Throughput Screening Approaches for DHODH Inhibitors
High-throughput screening (HTS) has been instrumental in identifying potential DHODH inhibitors, including the triazolopyrimidine class to which DSM421 belongs nih.govdoi.orgnih.gov. This approach allows for the rapid screening of large chemical libraries to identify compounds that exhibit inhibitory activity against the target enzyme, Plasmodium falciparum DHODH (PfDHODH) nih.govdoi.orgnih.gov. Target-based HTS has successfully identified triazolopyrimidines as potent and selective PfDHODH inhibitors with good antimalarial activity nih.gov. These initial hits from HTS campaigns serve as starting points for further chemical optimization and characterization, leading to the development of compounds like DSM265 and subsequently this compound nih.govpatsnap.comdoi.org. HTS efforts have identified diverse chemical scaffolds as potential PfDHODH inhibitors nih.gov.
In Vitro Evolution Studies for Target Confirmation and Resistance Monitoring
In vitro evolution studies, coupled with whole-genome analysis, are valuable techniques for confirming the on-target activity of compounds and investigating potential resistance mechanisms acs.org. By exposing Plasmodium parasites to a compound like this compound over time, researchers can select for resistant parasites and analyze their genomes to identify mutations or genetic changes that confer resistance acs.org. For compounds targeting DHODH, in vitro evolution studies with related scaffolds, such as DSM1, have shown that P. falciparum can acquire copy number variants encompassing the DHODH loci, providing in vivo validation of the target acs.org. While direct application of in vitro evolution studies specifically for this compound is not explicitly detailed in the provided context, this methodology is generally applied to validate targets and monitor resistance development for antimalarial compounds, including DHODH inhibitors acs.org.
Application of Omics Technologies (e.g., Metabolomics) in Mechanism of Action Elucidation
Omics technologies, such as metabolomics, provide a comprehensive view of the metabolic changes within an organism in response to a drug or other stimuli ru.nlresearchgate.netfrontiersin.orge-enm.orgfrontlinegenomics.com. Metabolomics involves the analysis of endogenous metabolites and their alterations in type, quantity, and response to external factors frontiersin.orge-enm.org. This can offer insights into the biochemical pathways affected by a compound and help elucidate its mechanism of action frontiersin.orge-enm.org. Metabolomics studies have been used in malaria research to understand the metabolic fingerprints associated with inhibition of various targets, including DHODH researchgate.netpublish.csiro.au. While specific detailed metabolomics data for this compound is not extensively described, the application of metabolomics to a panel of isogenic P. falciparum strains with different genetic backgrounds, including those potentially resistant to DHODH inhibitors, can provide direct dissection of the metabolic consequences of DHODH inhibition by compounds like this compound researchgate.net. The comprehensive application of omics techniques, including metabolomics, supports the in-depth analysis of drug response mechanisms frontiersin.org.
Advanced Microscopy and Imaging Techniques for Cellular Localization and Effects
Advanced microscopy and imaging techniques are crucial for visualizing the effects of compounds on parasite morphology, cellular structures, and protein localization elifesciences.orgnih.govbiorxiv.orgbiorxiv.org. Techniques such as wide-field deconvolution microscopy and ultrastructure expansion microscopy (U-ExM) offer high-resolution imaging of Plasmodium parasites throughout their life cycle stages elifesciences.orgnih.govbiorxiv.org. These methods can be used to assess how this compound affects parasite development within red blood cells, potentially revealing morphological changes or disruptions in specific cellular processes related to pyrimidine (B1678525) synthesis or other essential functions. Live-cell imaging techniques can also capture the dynamics of parasite development in the presence of inhibitors biorxiv.org. While specific imaging studies detailing the cellular localization or direct effects of this compound on Plasmodium parasites at a highly detailed microscopic level are not prominently featured in the provided information, microscopy-based localization of proteins is a widely used technique in malaria research to understand protein function and the impact of inhibitors nih.gov.
Future Research Directions and Unexplored Avenues
Elucidation of Broader Biological System Impacts Beyond Primary Target
While DSM421's primary target is PfDHODH, further research is needed to fully elucidate its broader impacts on biological systems beyond this intended target. Understanding interactions with other biological components is crucial for comprehending the full pharmacological profile of the compound. Although off-target toxicity was noted as a reason for not progressing this compound, detailed investigation into the specific biological systems affected beyond Plasmodium DHODH could provide valuable insights. nih.govguidetomalariapharmacology.org This could involve comprehensive profiling across a range of human and other relevant biological targets to identify any unintended interactions.
Design and Synthesis of Next-Generation DHODH Inhibitors Based on this compound Scaffold
The triazolopyrimidine scaffold of this compound has shown promise in targeting malarial DHODH. nih.govmdpi.com Future research can focus on utilizing this scaffold for the rational design and synthesis of next-generation DHODH inhibitors. This involves structural modifications to potentially improve potency, selectivity, pharmacokinetic properties, and address any liabilities identified with this compound, such as off-target effects. nih.govpatsnap.com Understanding the structure-activity relationships (SAR) of this compound and its analogs is key to this process. Computational methods, such as molecular docking and dynamics simulations, can play a significant role in guiding the design of novel compounds with enhanced attributes. patsnap.com
Investigating Potential Polypharmacology or Off-Target Research Implications (excluding adverse effects)
Beyond adverse effects, investigating the potential polypharmacology or other off-target research implications of this compound is an important avenue. Polypharmacology, where a compound interacts with multiple targets, can be either beneficial or detrimental depending on the targets involved. researchgate.netnih.gov Research could explore if this compound interacts with other targets in a way that provides additional therapeutic benefits or reveals insights into interconnected biological pathways. This could involve screening this compound against diverse target panels, excluding those known to be associated with adverse effects, to identify any unexpected but potentially useful interactions. Computational approaches can assist in predicting such interactions. frontiersin.org Understanding these interactions could inform the development of new compounds or combination strategies.
Exploring Combination Strategies with Other Antimalarial Research Compounds
Given the challenge of drug resistance in malaria, exploring combination strategies is a critical area of research for any potential antimalarial compound. dndi.orgmalariaconsortium.org Future research could investigate the efficacy of combining this compound, or derivatives based on its scaffold, with other antimalarial research compounds with different mechanisms of action. This could involve in vitro and in vivo studies to assess synergistic effects and the potential to prevent or delay the development of resistance. who.int Identifying optimal drug partners could lead to more effective and durable treatment regimens. Research into combination therapies is a key focus in the development of next-generation antimalarial regimens. larvol.com
Role of this compound as a Biochemical Probe for Pyrimidine (B1678525) Metabolism Research
This compound is a selective inhibitor of malarial DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway which is essential for Plasmodium parasites. nih.govmdpi.comresearchgate.net This makes this compound a valuable biochemical probe for studying pyrimidine metabolism in malaria parasites and potentially other organisms where DHODH plays a similar role. Research can utilize this compound to further dissect the intricacies of this pathway, understand its regulation, and explore its importance in different life stages of the parasite. researchgate.netisglobal.org By inhibiting DHODH with this compound, researchers can investigate the downstream effects on DNA and RNA synthesis, parasite growth, and other metabolic processes. This can provide fundamental insights into parasite biology and potentially identify new vulnerabilities.
Q & A
Q. What is the molecular target and primary mechanism of action of DSM421 in malaria treatment?
this compound is a dihydroorotate dehydrogenase (DHODH) inhibitor that disrupts pyrimidine biosynthesis in Plasmodium parasites. DHODH catalyzes the fourth step in the de novo pyrimidine pathway, essential for parasite survival. To validate this mechanism, researchers should perform in vitro enzymatic assays using recombinant Plasmodium DHODH, comparing inhibition kinetics (e.g., IC50) with mammalian orthologs to confirm selectivity .
Q. What in vitro models are recommended for evaluating this compound’s antimalarial activity?
Standard models include synchronized cultures of P. falciparum (e.g., 3D7 or Dd2 strains) exposed to this compound across a concentration gradient (0.1–1000 nM). Parasitemia is quantified via flow cytometry or SYBR Green assays. Include positive controls (e.g., chloroquine) and negative controls (untreated cultures) to normalize growth inhibition curves .
Q. How should experimental designs control for off-target effects in this compound studies?
Use orthogonal validation methods:
Q. What assays are critical for characterizing this compound’s pharmacokinetic (PK) properties?
Key assays include:
- Plasma stability : Incubate this compound in mouse/human plasma (37°C, 24 hrs) and quantify degradation via LC-MS.
- Microsomal metabolism : Use liver microsomes to identify metabolic pathways.
- Caco-2 permeability : Assess intestinal absorption potential .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound’s efficacy between in vitro and in vivo models?
Discrepancies often arise from PK limitations (e.g., poor bioavailability). Address this by:
- Conducting dose-ranging studies in murine malaria models (e.g., P. berghei-infected mice) with this compound administered via multiple routes (oral, IV).
- Measuring drug concentrations in plasma/tissues using LC-MS/MS to correlate exposure with efficacy.
- Adjusting formulations (e.g., nanoemulsions) to enhance solubility .
Q. What statistical methods are optimal for analyzing this compound’s dose-response data?
Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC50/EC50 values. For in vivo studies, apply mixed-effects models to account for inter-individual variability. Validate statistical power via a priori sample size calculations (α=0.05, β=0.2) .
Q. How can structural modifications improve this compound’s selectivity for Plasmodium DHODH?
Perform structure-activity relationship (SAR) studies by synthesizing analogs with variations in:
- Fluorine substitutions (meta vs. para positions).
- Side-chain hydrophobicity (e.g., methyl vs. ethyl groups). Test analogs against recombinant Plasmodium and human DHODH, using crystallography to map binding interactions .
Q. What strategies mitigate the risk of resistance development against this compound?
Q. How should researchers validate this compound’s target engagement in complex biological systems?
Use chemical proteomics (e.g., thermal shift assays) to confirm DHODH binding in parasite lysates. Complement with CRISPR-Cas9-edited parasites expressing epitope-tagged DHODH for pull-down assays .
Q. What methodologies address conflicting cytotoxicity data for this compound across cell lines?
- Standardize assay conditions (e.g., serum concentration, incubation time).
- Use high-content imaging to distinguish apoptosis from necrosis.
- Validate findings across ≥3 independent labs to rule out technical variability .
Methodological Considerations
- Data Contradictions : Replicate experiments using harmonized protocols (e.g., WHO guidelines for antimalarial testing). Perform meta-analyses of published datasets to identify confounding variables (e.g., parasite strain heterogeneity) .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain ethics approvals (IACUC or equivalent). Include randomization and blinding in experimental designs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
